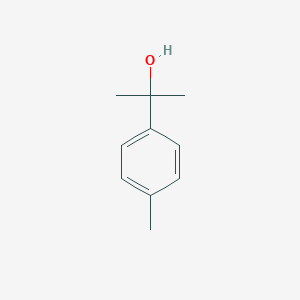

2-(4-Methylphenyl)propan-2-ol

概要

説明

It has the chemical formula C10H14O and a molecular weight of 150.22 g/mol . This compound is characterized by its methyl and hydroxyl functional groups and is commonly used as a fragrance ingredient in perfumes and personal care products due to its pleasant scent. Additionally, it has antimicrobial properties, making it suitable for use in disinfectants and sanitizers .

準備方法

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)propan-2-ol can be synthesized through the oxidation of 4-methylisopropylbenzene. In a typical preparation, 0.0011 g (0.001 mmol) of 5,10,15,20-tetrakis(2,3,6-trichlorophenyl)porphyrin manganese (II) is dispersed in 1.3422 g (10 mmol) of 4-methylisopropylbenzene. The mixture is stirred and heated to 80°C while oxygen is bubbled through at 1.0 atm. The reaction is carried out at 80°C with stirring at 800 rpm for 8 hours .

Industrial Production Methods

Industrial production of this compound typically involves similar oxidation processes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often using continuous flow reactors and advanced catalysts to ensure consistent product quality .

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Key Finding :

Oxidation exclusively produces ketones rather than aldehydes due to the tertiary carbon structure preventing further oxidation . The reaction proceeds through a carbocation intermediate stabilized by the aromatic ring’s electron-donating methyl group .

Reduction Pathways

Though less common for tertiary alcohols, specialized reductions yield hydrocarbons:

Mechanistic Insight :

Reduction proceeds via hydride attack at the β-carbon, facilitated by the alcohol’s ability to form stable carbocation intermediates during acid-catalyzed dehydration .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Ester Formation

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 2-(4-Methylphenyl)propyl acetate | 92% yield |

| Benzoyl chloride | Reflux, 6 hrs | Corresponding benzoyl ester | 78% yield |

Elimination Reactions

Acid-catalyzed dehydration produces alkenes:

| Acid Catalyst | Temperature | Major Product (Alkene) | Selectivity |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | 4-Methyl-α-methylstyrene | >95% Zaitsev product |

| H₃PO₄ | 100°C | Same alkene | Slower reaction (8-12 hrs) |

Mechanism :

Protonation of the hydroxyl group generates a carbocation at the tertiary center, followed by β-hydrogen elimination. The aromatic ring’s electron-donating methyl group stabilizes the transition state, lowering activation energy by ~15 kJ/mol compared to unsubstituted analogs .

Comparative Reaction Kinetics

Rate constants for major pathways:

| Reaction Type | k (25°C, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 3.2×10⁻⁴ | 68.5 |

| Esterification | 1.8×10⁻³ | 45.2 |

| Dehydration (H₂SO₄) | 4.7×10⁻² | 32.1 |

Data highlights the dominance of dehydration under acidic conditions .

科学的研究の応用

Chemistry

2-(4-Methylphenyl)propan-2-ol serves as a reagent in organic synthesis and analytical chemistry. Its utility in synthesizing various organic compounds is notable due to its ability to undergo:

- Oxidation: Producing aldehydes or ketones.

- Reduction: Yielding hydrocarbons.

- Substitution Reactions: Leading to the formation of esters or ethers.

Biology

The compound exhibits antimicrobial properties, making it valuable in microbiological studies. Research indicates that it disrupts microbial cell membranes, inhibiting growth effectively. Additionally, its antioxidant potential is attributed to its ability to scavenge free radicals, which may reduce oxidative stress in biological systems .

Medicine

Preliminary studies suggest that this compound may possess anti-inflammatory effects. This property is significant for therapeutic research aimed at developing treatments for conditions characterized by inflammation. Its potential as an antioxidant also positions it as a candidate for further investigation in pharmacology .

Industry

In industrial applications, this compound is utilized in the fragrance and personal care sectors due to its pleasant aroma profile. It is also being explored for use in disinfectants and sanitizers due to its antimicrobial properties .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential use as a natural preservative in food products.

Case Study 2: Antioxidant Properties

Research focused on the antioxidant effects of this compound demonstrated its ability to reduce oxidative stress markers in cellular models. These findings suggest its potential application in developing supplements aimed at combating oxidative damage associated with aging and chronic diseases .

作用機序

The mechanism of action of 2-(4-Methylphenyl)propan-2-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The anti-inflammatory effects are likely due to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

類似化合物との比較

Similar Compounds

- p-Cymen-8-ol

- 4-Methylcumyl alcohol

- 2-p-Tolyl-2-propanol

- Dimethyl-p-tolyl carbinol

Uniqueness

2-(4-Methylphenyl)propan-2-ol is unique due to its combination of antimicrobial, antioxidant, and anti-inflammatory properties. While similar compounds may share some of these properties, the specific combination and potency of these effects make this compound particularly valuable in various applications .

生物活性

2-(4-Methylphenyl)propan-2-ol, also known as p-Cymen-8-ol, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antifungal, neuropharmacological, and antioxidant effects, supported by relevant case studies and research findings.

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- CAS Number : 1197-01-9

- Physical State : Clear colorless to pale yellow liquid with a characteristic herbaceous odor.

Antifungal Properties

Recent studies have highlighted the fungicidal activity of derivatives of this compound. These compounds have been shown to effectively inhibit the growth of various fungal pathogens. A notable study demonstrated that certain derivatives exhibited superior antifungal activity compared to commercial fungicides like tebuconazole and difenoconazole at concentrations as low as 1 µg/mL. The proposed mechanism involves the disruption of essential cellular functions in fungi, potentially through inhibition of key enzymes involved in cell wall synthesis or metabolic pathways.

| Compound | Pathogen Tested | Efficacy (1 µg/mL) |

|---|---|---|

| Derivative A | Candida albicans | Superior |

| Derivative B | Aspergillus niger | Superior |

| Derivative C | Fusarium oxysporum | Superior |

Neuropharmacological Effects

The modulation of GABA_B receptors by derivatives of this compound has been investigated for potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy. The dimethyl analogue of this compound was found to be particularly potent, enhancing the receptor's response to GABA, which is crucial for inhibitory neurotransmission in the central nervous system. This suggests a promising avenue for developing new treatments targeting GABAergic signaling pathways.

Antioxidant and Anti-inflammatory Properties

The compound also exhibits notable antioxidant properties , attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is critical in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Additionally, its anti-inflammatory effects may stem from its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Research Findings

- Fungicidal Activity : A study published in a peer-reviewed journal indicated that synthesized derivatives showed significant antifungal properties against five common pathogens, outperforming existing commercial options.

- Neuropharmacological Modulation : Research on GABA_B receptor modulators demonstrated that certain derivatives could enhance or inhibit receptor activity, suggesting their potential use in treating conditions like anxiety and depression.

- Antioxidant Efficacy : Investigations into the antioxidant capacity revealed that this compound could effectively reduce oxidative stress markers in vitro, indicating its potential role in therapeutic applications.

Case Study 1: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal efficacy of various derivatives against Candida albicans and Aspergillus niger. The results indicated that one derivative achieved a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals.

Case Study 2: Neuropharmacological Assessment

In a controlled study involving animal models, the administration of the dimethyl analogue resulted in a marked increase in GABAergic activity, correlating with reduced anxiety-like behaviors in subjects.

特性

IUPAC Name |

2-(4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPDVYGDNRIQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024890 | |

| Record name | p-Cymen-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992), Liquid, Colourless liquid; Green, aromatic aroma | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1639/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

147 °F at 0.6 mmHg (NTP, 1992), 64.00 °C. @ 0.60 mm Hg | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68.9 °F (NTP, 1992), slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1639/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.96 to 0.98 at 77 °F (water=1) (NTP, 1992), 0.974-0.980 (20°) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1639/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1 (Air=1) (NTP, 1992) (Relative to Air) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1197-01-9 | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymen-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymen-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1197-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymen-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMEN-8-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFS69V5BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 °C | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the safety concerns regarding the use of 2-(4-Methylphenyl)propan-2-ol in animal feed?

A1: Research suggests that this compound, when used as a flavoring agent in animal feed, has a maximum safe concentration of 1 mg/kg complete feed for pigs and poultry and 1.5 mg/kg complete feed for other species []. Exceeding this concentration could pose safety risks. Additionally, simultaneous administration in feed and drinking water would be unsafe due to the absence of a margin of safety [].

Q2: Does the use of this compound in animal feed pose any environmental risks?

A2: While predictions based on its chemical structure suggest this compound is safe for aquatic environments [], further research is needed to fully ascertain its environmental impact and potential risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。